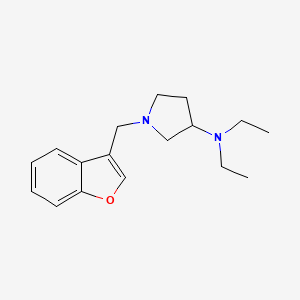
1-(1-benzofuran-3-ylmethyl)-N,N-diethylpyrrolidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Benzofuran-3-ylmethyl)-N,N-diethylpyrrolidin-3-amine is a complex organic compound that features a benzofuran ring fused with a pyrrolidine moiety
Preparation Methods
The synthesis of 1-(1-benzofuran-3-ylmethyl)-N,N-diethylpyrrolidin-3-amine typically involves multi-step organic reactions. One common synthetic route includes the formation of the benzofuran ring followed by the attachment of the pyrrolidine moiety. Key steps often involve:
Formation of Benzofuran Ring: This can be achieved through cyclization reactions involving phenol derivatives and aldehydes under acidic conditions.
Attachment of Pyrrolidine Moiety: The pyrrolidine ring can be introduced via nucleophilic substitution reactions, where the benzofuran intermediate reacts with diethylamine in the presence of a suitable catalyst.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-(1-Benzofuran-3-ylmethyl)-N,N-diethylpyrrolidin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and palladium catalysts can convert the compound into its reduced forms, such as alcohols.
Major products from these reactions depend on the specific reagents and conditions used, but they often include various substituted benzofuran and pyrrolidine derivatives.
Scientific Research Applications
1-(1-Benzofuran-3-ylmethyl)-N,N-diethylpyrrolidin-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 1-(1-benzofuran-3-ylmethyl)-N,N-diethylpyrrolidin-3-amine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may bind to certain receptors or enzymes, modulating their activity. The benzofuran ring is known for its ability to interact with various biological macromolecules, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar compounds to 1-(1-benzofuran-3-ylmethyl)-N,N-diethylpyrrolidin-3-amine include other benzofuran derivatives and pyrrolidine-containing molecules. Some notable examples are:
1-(Benzofuran-2-yl)-2-mesitylethanone: Known for its antimicrobial properties.
Benzofuran-3-yl-1,2,3-triazole derivatives: Studied for their anticancer activities.
Compared to these compounds, this compound is unique due to its combined structural features of both benzofuran and pyrrolidine rings, which may confer distinct biological and chemical properties.
Properties
IUPAC Name |
1-(1-benzofuran-3-ylmethyl)-N,N-diethylpyrrolidin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O/c1-3-19(4-2)15-9-10-18(12-15)11-14-13-20-17-8-6-5-7-16(14)17/h5-8,13,15H,3-4,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CECYVNPASBNQNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1CCN(C1)CC2=COC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














